molecular formula C7H6BrClN2 B13677879 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13677879
M. Wt: 233.49 g/mol
InChI Key: SKXAZEHMETVGTJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been studied for its inhibitory activity against fibroblast growth factor receptors, which play a role in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H6BrClN2

Molecular Weight

233.49 g/mol

IUPAC Name

4-bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H6BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h3H,1-2H2,(H,10,11)

InChI Key

SKXAZEHMETVGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(C(=C21)Br)Cl

Origin of Product

United States

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